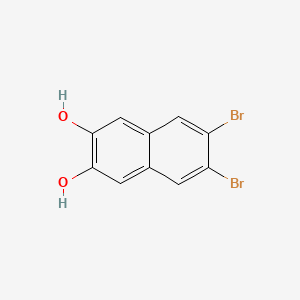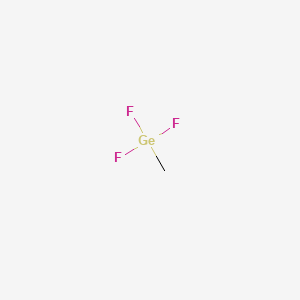![molecular formula C69H108N20O21 B14755915 [Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)
[Ala113]-MBP (104-118) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Ala113]-MBP (104-118) acetate is a synthetic peptide compound. It is a modified form of the myelin basic protein (MBP) fragment, specifically the amino acid sequence from positions 104 to 118, with an alanine substitution at position 113. This compound is often used in scientific research to study the properties and functions of myelin basic protein, which is a crucial component of the myelin sheath in the nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Ala113]-MBP (104-118) acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated and coupled to the resin-bound peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and accuracy of the peptide sequence.
化学反応の分析
Types of Reactions
[Ala113]-MBP (104-118) acetate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s methionine residues.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Specific amino acids within the peptide can be substituted with other amino acids to study structure-function relationships.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid.
Reducing agents: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution reactions: Typically involve the use of protected amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine residues results in methionine sulfoxide or sulfone, while reduction of disulfide bonds yields free thiol groups.
科学的研究の応用
[Ala113]-MBP (104-118) acetate has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis methods and peptide-protein interactions.
Biology: Helps in understanding the role of myelin basic protein in the nervous system and its involvement in diseases like multiple sclerosis.
Medicine: Investigated for its potential therapeutic effects in demyelinating diseases.
Industry: Utilized in the development of diagnostic tools and therapeutic agents targeting myelin-related disorders.
作用機序
The mechanism of action of [Ala113]-MBP (104-118) acetate involves its interaction with myelin basic protein receptors and other molecular targets in the nervous system. It can modulate immune responses and influence the stability and integrity of the myelin sheath. The pathways involved include signal transduction mechanisms that regulate myelin formation and maintenance.
類似化合物との比較
Similar Compounds
[Ala113]-MBP (104-118): The non-acetate form of the peptide.
MBP (104-118): The unmodified form of the peptide without the alanine substitution.
Other MBP fragments: Various fragments of myelin basic protein used in research.
Uniqueness
[Ala113]-MBP (104-118) acetate is unique due to its specific alanine substitution at position 113 and the acetate modification. These changes can alter the peptide’s properties, making it a valuable tool for studying the structure-function relationships of myelin basic protein and its role in the nervous system.
特性
分子式 |
C69H108N20O21 |
|---|---|
分子量 |
1553.7 g/mol |
IUPAC名 |
acetic acid;(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C67H104N20O19.C2H4O2/c1-35(2)23-45(81-55(94)31-75-58(97)44(20-14-22-72-67(70)71)80-54(93)30-74-57(96)43(19-12-13-21-68)79-52(91)27-69)60(99)86-50(33-89)64(103)83-46(24-36(3)4)61(100)85-49(32-88)63(102)78-37(5)56(95)82-47(25-39-15-8-7-9-16-39)62(101)87-51(34-90)65(104)84-48(26-40-28-73-42-18-11-10-17-41(40)42)59(98)76-29-53(92)77-38(6)66(105)106;1-2(3)4/h7-11,15-18,28,35-38,43-51,73,88-90H,12-14,19-27,29-34,68-69H2,1-6H3,(H,74,96)(H,75,97)(H,76,98)(H,77,92)(H,78,102)(H,79,91)(H,80,93)(H,81,94)(H,82,95)(H,83,103)(H,84,104)(H,85,100)(H,86,99)(H,87,101)(H,105,106)(H4,70,71,72);1H3,(H,3,4)/t37-,38-,43-,44-,45-,46-,47-,48-,49-,50-,51-;/m0./s1 |
InChIキー |
AQUHUDPJNQCXBZ-QDZOGIIMSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)CN.CC(=O)O |
正規SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCCN)NC(=O)CN.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
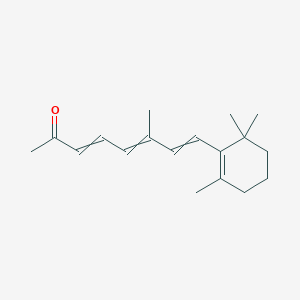
![Ethanone, 2-[3-butyl-5-(1,1-dimethylethyl)-2(3H)-thiazolylidene]-1-(5-chloro-2-methoxyphenyl)-, (2Z)-](/img/structure/B14755838.png)


![3-oxatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),2(4),5,7,9,12,14-heptaene](/img/structure/B14755851.png)
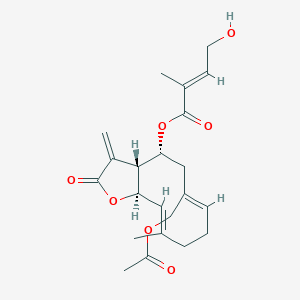
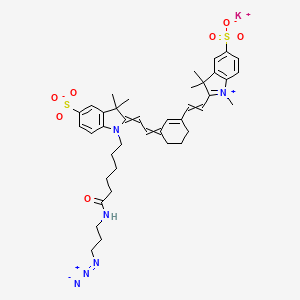
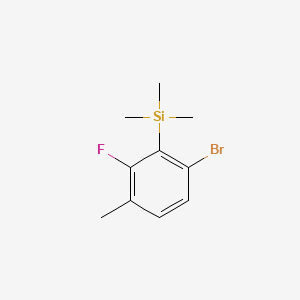
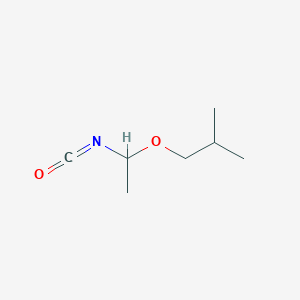
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
